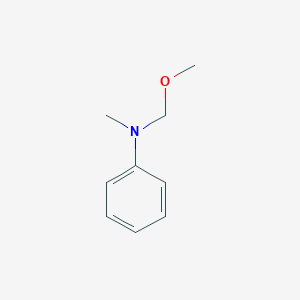![molecular formula C13H17ClO2S B14716479 Cyclohexanol, 1-[chloro(phenylsulfinyl)methyl]- CAS No. 21849-27-4](/img/structure/B14716479.png)
Cyclohexanol, 1-[chloro(phenylsulfinyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanol, 1-[chloro(phenylsulfinyl)methyl]- is an organic compound with the molecular formula C13H17ClO2S. This compound features a cyclohexanol backbone with a chloro(phenylsulfinyl)methyl substituent. It is characterized by its unique structure, which includes a hydroxyl group, a sulfoxide group, and a chlorine atom attached to a phenyl ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanol, 1-[chloro(phenylsulfinyl)methyl]- typically involves the following steps:
Formation of the Phenylsulfinyl Group: The phenylsulfinyl group can be introduced through the oxidation of a phenylsulfide precursor using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Cyclohexanol Backbone: The cyclohexanol backbone can be synthesized through the hydrogenation of phenol or the oxidation of cyclohexane.
Industrial Production Methods
the general principles of organic synthesis, such as the use of large-scale reactors and optimized reaction conditions, would apply to its production .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanol, 1-[chloro(phenylsulfinyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate.
Reduction: The sulfoxide group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Cyclohexanol, 1-[chloro(phenylsulfinyl)methyl]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Cyclohexanol, 1-[chloro(phenylsulfinyl)methyl]- involves its interaction with various molecular targets. The sulfoxide group can participate in hydrogen bonding and dipole-dipole interactions, while the chlorine atom can engage in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to specific targets. The exact molecular pathways and targets are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanol: A simpler analog without the chloro(phenylsulfinyl)methyl substituent.
Phenylsulfinylmethane: Lacks the cyclohexanol backbone.
Chloromethylphenylsulfide: Contains a sulfide instead of a sulfoxide group.
Uniqueness
Cyclohexanol, 1-[chloro(phenylsulfinyl)methyl]- is unique due to the presence of both a sulfoxide group and a chlorine atom on a phenyl ring, combined with a cyclohexanol backbone. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
21849-27-4 |
|---|---|
Formule moléculaire |
C13H17ClO2S |
Poids moléculaire |
272.79 g/mol |
Nom IUPAC |
1-[benzenesulfinyl(chloro)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C13H17ClO2S/c14-12(13(15)9-5-2-6-10-13)17(16)11-7-3-1-4-8-11/h1,3-4,7-8,12,15H,2,5-6,9-10H2 |
Clé InChI |
NZYSTWDIHAWZTR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(C(S(=O)C2=CC=CC=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


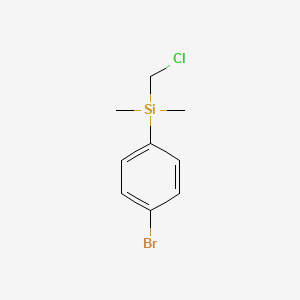

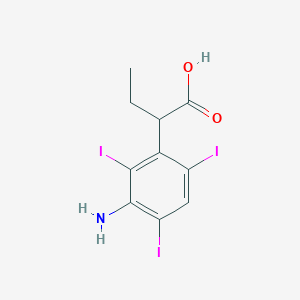

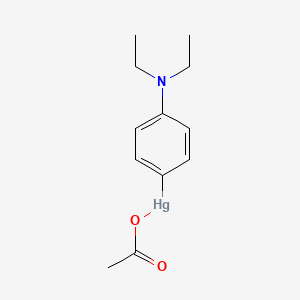
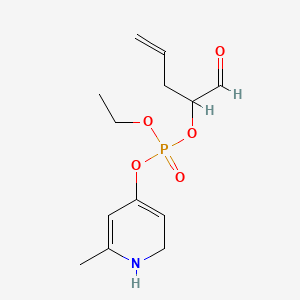

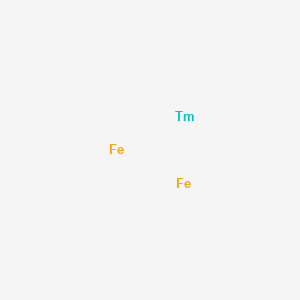
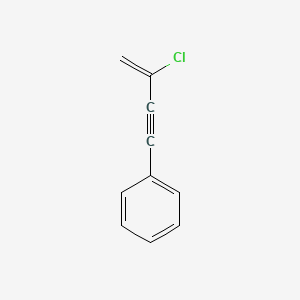
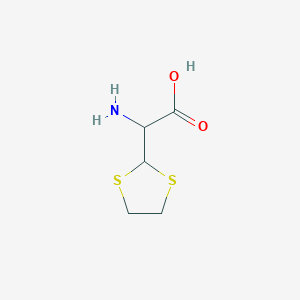


![Ethyl 6-amino-4-[p-sulfamylbenzylamino]-5-nitro-2-pyrimidinecarbamate 2-pyrimidinecarbamate](/img/structure/B14716493.png)
